molecular formula C12H10FN3O2S B2898056 6-((3-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1705765-77-0

6-((3-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

カタログ番号: B2898056
CAS番号: 1705765-77-0
分子量: 279.29
InChIキー: SHBYRHJLWNQZRI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-((3-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a synthetic small molecule based on the privileged 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry and oncology research . This core scaffold is a bioisostere of purine nucleotides, allowing it to mimic adenosine and compete with ATP for binding in the active site of various kinases . While the specific biological data for this derivative requires further experimental characterization, compounds featuring this core structure have been extensively investigated as potent inhibitors of key kinases. For instance, derivatives of the closely related 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have been identified as a new class of ATR inhibitors, a key protein in the DNA damage response, with potential applications in cancer therapy . Similarly, the pyrrolo[2,3-d]pyrimidine isomer is a well-established scaffold in the development of highly selective inhibitors for cyclin-dependent kinases (CDK2) and RET kinase , underscoring the general utility of this heterocyclic system in targeted cancer therapeutics. The incorporation of a (3-fluorophenyl)sulfonyl group is a strategic modification often used to modulate the compound's properties and interaction with enzymatic pockets. This product is intended for research purposes to explore its potential mechanism of action and therapeutic applications. For Research Use Only. Not intended for diagnostic or therapeutic use.

特性

IUPAC Name

6-(3-fluorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2S/c13-10-2-1-3-11(4-10)19(17,18)16-6-9-5-14-8-15-12(9)7-16/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBYRHJLWNQZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural and Functional Comparison with Analogues

Core Structural Variations

The pyrrolo[3,4-d]pyrimidine core is shared among derivatives, but substituents at positions 2, 4, 6, and 7 dictate pharmacological properties. Key analogues include:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications Reference IDs
Target Compound 6-(3-fluorophenylsulfonyl) ~306.3 (estimated) ATR inhibition (proposed) N/A
7,7-Dimethyl derivative 7,7-dimethyl substitution 224.3 ATR inhibition (IC₅₀ = 12 nM)
6-Benzyl-2,4-dichloro derivative 6-benzyl, 2,4-dichloro 280.15 Synthetic intermediate
4-Chloro-3,3-dimethyl derivative 4-chloro, 3,3-dimethyl 210.7 Kinase inhibition screening
Zopiclone derivative 5-chloro-2-pyridinyl, piperazinecarboxylate 388.8 Sedative (GABA modulation)

Key Observations :

  • Sulfonyl vs.
  • Chlorinated Derivatives : 2,4-Dichloro substitutions (e.g., 6-benzyl-2,4-dichloro) improve reactivity for further functionalization but may reduce solubility .
  • Zopiclone Analogues : Despite structural similarities (fused pyrrolo-pyrimidine), substitutions like piperazinecarboxylate shift activity from kinase inhibition to CNS modulation .
ATR Inhibition Profile
  • 7,7-Dimethyl Derivative : Demonstrated potent ATR inhibition (IC₅₀ = 12 nM) and selectivity over related kinases (ATM, DNA-PK) .
  • Unsubstituted Core (6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine) : Lacks significant activity, highlighting the necessity of substituents for target engagement .
  • Target Compound : Predicted to exhibit enhanced ATR inhibition due to sulfonyl group’s ability to form hydrogen bonds with kinase active sites, analogous to sulfonamide-containing inhibitors .
Other Targets
  • Eszopiclone: A pyrrolo[3,4-b]pyrazine derivative with 5-chloro-2-pyridinyl and methylpiperazine groups, acting as a sedative via GABA receptors . This underscores how minor structural changes (pyrimidine vs. pyrazine) alter biological targets.

Physicochemical Properties

Property Target Compound 7,7-Dimethyl Derivative 6-Benzyl-2,4-dichloro
Molecular Weight ~306.3 224.3 280.15
Solubility Low (predicted) Moderate (in DMSO) Low (hydrophobic substituents)
Polar Surface Area High (sulfonyl group) Moderate Low

Notes:

  • Chlorinated analogues exhibit higher lipophilicity, which may enhance membrane permeability but reduce bioavailability .

Q & A

Q. What are the standard synthetic routes for preparing 6-((3-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolo[3,4-d]pyrimidine core. Key steps include sulfonylation using 3-fluorophenylsulfonyl chloride under controlled conditions (e.g., anhydrous solvent, inert atmosphere). Temperature optimization (0–25°C) and stoichiometric ratios are critical to avoid byproducts like over-sulfonylated derivatives. Purification often employs column chromatography or recrystallization .

Q. How is the molecular structure of this compound characterized?

Structural confirmation requires a combination of spectroscopic methods:

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon connectivity, distinguishing the sulfonyl and fluorophenyl groups.
  • LCMS : Validates molecular weight (e.g., [M+H]+ peaks) and purity (e.g., >95% by HPLC) .
  • IR Spectroscopy : Confirms sulfonyl (S=O stretch ~1350–1150 cm1^{-1}) and aromatic C-F bonds (~1250 cm1^{-1}) .

Q. What are the known biological targets or activities of pyrrolo[3,4-d]pyrimidine derivatives?

This class exhibits kinase inhibition (e.g., ATR kinase) and enzyme modulation (e.g., FAAH inhibitors). The 3-fluorophenylsulfonyl group enhances target binding via hydrophobic interactions and electron-withdrawing effects. Preclinical studies highlight potential in oncology and neurodegenerative diseases .

Advanced Research Questions

Q. How can substituent effects on the pyrrolo[3,4-d]pyrimidine core be systematically studied to optimize bioactivity?

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., chloro, methyl, or methoxy groups) at the 2-, 4-, or 6-positions.
  • Computational Modeling : Use docking studies to predict interactions with targets like FAAH or kinases. For example, electron-deficient groups (e.g., sulfonyl) improve binding to ATP pockets .
  • In Vitro Assays : Compare IC50_{50} values across analogs to identify potency trends .

Q. What experimental strategies resolve contradictions in reported solubility or stability data for this compound?

  • Controlled Replication : Reproduce experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests).
  • Advanced Analytics : Use dynamic light scattering (DLS) to assess aggregation or degradation in solution.
  • Cross-Validation : Compare data across orthogonal methods (e.g., NMR stability assays vs. HPLC purity checks) .

Q. How can reaction yields be improved during scale-up synthesis while maintaining purity?

  • Process Optimization : Replace batch reactors with continuous flow systems to enhance mixing and heat transfer.
  • Catalyst Screening : Test palladium or copper catalysts for Suzuki couplings or sulfonylation steps.
  • In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progression .

Q. What methodologies identify off-target effects or toxicity in preclinical studies?

  • Panel Screening : Use broad-spectrum kinase or GPCR assays to detect unintended interactions.
  • Metabolite Profiling : Identify reactive metabolites via liver microsome assays or LC-HRMS.
  • In Vivo Toxicity : Assess organ-specific effects (e.g., hepatotoxicity) using histopathology and serum biomarkers .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference solubility/stability data from multiple sources (e.g., patents vs. academic studies) and validate with in-house replicates .
  • Safety Handling : Always use PPE (gloves, goggles) due to reported skin/eye irritation risks .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。